(2E)-2-[(4-chlorophenyl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile
Description
Properties
IUPAC Name |
(2E)-2-[(4-chlorophenyl)methylidene]-4-methyl-3-oxo-4-(1,2,4-triazol-1-yl)pentanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O/c1-15(2,20-10-18-9-19-20)14(21)12(8-17)7-11-3-5-13(16)6-4-11/h3-7,9-10H,1-2H3/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAKEIRWUMWPLL-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C(=CC1=CC=C(C=C1)Cl)C#N)N2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)/C(=C/C1=CC=C(C=C1)Cl)/C#N)N2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(4-chlorophenyl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile typically involves a multi-step process. The starting materials often include 4-chlorobenzaldehyde, 4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile, and appropriate reagents to facilitate the reaction. The reaction conditions may involve the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control. The industrial process may also incorporate advanced techniques such as continuous flow synthesis to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(4-chlorophenyl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(2E)-2-[(4-chlorophenyl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-2-[(4-chlorophenyl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
The compound shares structural motifs with several classes of molecules, including:
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione (): Structural Differences: Replaces the nitrile group with a thione (-C=S) and incorporates an additional 2-chlorophenyl substituent. Hydrogen bonding patterns (N–H···S vs. N–H···O/N interactions in the target compound) could influence crystallinity or solubility . Synthesis: Both compounds employ triazole derivatives as core scaffolds, but the target compound’s synthesis likely involves nitrile introduction via cyanoalkylation, whereas ’s analogue uses thiocarbonohydrazide precursors .
Quaternary Ammonium Compounds (QACs) with Chlorophenyl Groups ():
- Example : 1-[4-(4-Chlorophenyl)thiazol-2-yl]-2-(pentan-3-ylidene)hydrazine ().
- Comparison : QACs typically exhibit surfactant properties and antimicrobial activity. The target compound lacks the cationic ammonium group, which is critical for QACs’ membrane-disrupting effects. However, its chlorophenyl and triazole groups may confer complementary mechanisms, such as enzyme inhibition .
Alkyltriazole Derivatives (): Similarity Metrics: Computational similarity analysis (e.g., Tanimoto coefficients) would highlight shared pharmacophores (triazole, chlorophenyl).
Table 1: Comparative Analysis of Key Features
Research Findings and Methodological Considerations
- Structural Determination : The target compound’s stereochemistry and crystal packing could be resolved using SHELX software, as demonstrated in for analogous triazole derivatives. The (2E)-configuration may impact molecular planarity and π-π stacking with biological targets .
- Similarity vs. Dissimilarity : While structural similarity (e.g., triazole and chlorophenyl motifs) suggests overlapping biological targets (), functional group divergence (nitrile vs. thione) may lead to distinct ADMET profiles. For example, nitriles are often metabolized to carboxylic acids, whereas thiones may form disulfide bonds .
- CMC and Solubility: highlights that surfactant-like QACs exhibit critical micelle concentration (CMC) values dependent on alkyl chain length. The target compound, lacking a surfactant structure, likely has lower aqueous solubility, necessitating formulation strategies like co-solvents or nanoencapsulation .
Biological Activity
The compound (2E)-2-[(4-chlorophenyl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile is a thiosemicarbazone derivative that has garnered attention for its potential biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a triazole ring, which is known for its diverse biological activities. The structural configuration includes a chlorophenyl group and a methylidene moiety that contribute to its reactivity and interaction with biological targets.
Table 1: Molecular Structure Details
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 273.72 g/mol |
| Melting Point | Not reported |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial strains. Studies indicate moderate to strong activity against Salmonella typhi and Bacillus subtilis, while exhibiting weaker effects on other strains such as Escherichia coli and Staphylococcus aureus .
Table 2: Antimicrobial Activity
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory activity , particularly against acetylcholinesterase (AChE) and urease. It demonstrated strong inhibitory effects, with some derivatives achieving IC50 values as low as 0.63 µM . This suggests potential applications in treating conditions like Alzheimer’s disease and other enzyme-related disorders.
Table 3: Enzyme Inhibition Data
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase | Strong Inhibitor | 0.63 |
| Urease | Strong Inhibitor | Not specified |
Anticancer Activity
Research indicates that the compound may possess anticancer properties , particularly through its effects on cell proliferation in human leukemia cell lines. The presence of electron-donating groups in the structure enhances its anticancer activity, which has been confirmed through various assays .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Binding Interactions : Docking studies reveal that the compound can effectively bind to amino acids in target proteins, influencing their activity.
- Enzyme Interaction : The inhibition of AChE suggests that the compound may interfere with neurotransmitter degradation, leading to increased levels of acetylcholine in synaptic clefts.
Case Study 1: Antimicrobial Efficacy
In a study conducted by Aziz-ur-Rehman et al., the synthesized derivatives of similar thiosemicarbazones exhibited significant antibacterial activity. The findings highlighted the importance of structural modifications in enhancing efficacy against resistant strains .
Case Study 2: Anticancer Potential
Kumar et al. explored the anticancer potential of thiosemicarbazone derivatives, noting that modifications at specific positions on the aromatic ring could lead to enhanced antiproliferative effects in various cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
